molecular formula C15H13FN2O3 B15041460 4-fluoro-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide

4-fluoro-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B15041460
M. Wt: 288.27 g/mol
InChI Key: HSLJCVFRPDQHIY-RQZCQDPDSA-N
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Description

4-fluoro-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a fluorine atom, a hydroxy group, and a methoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide typically involves the reaction of 4-fluorobenzohydrazide with 4-hydroxy-3-methoxybenzaldehyde. The reaction is carried out in the presence of a catalyst, such as glacial acetic acid, and a solvent, such as absolute ethanol. The mixture is stirred at an elevated temperature (around 50°C) for several hours to ensure the completion of the reaction. The product is then isolated by evaporating the solvent and recrystallizing the crude product from hot ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom and the hydroxy and methoxy groups can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide
  • 4-fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide
  • 4-fluoro-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide

Uniqueness

4-fluoro-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups on the phenyl ring can enhance its solubility and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C15H13FN2O3

Molecular Weight

288.27 g/mol

IUPAC Name

4-fluoro-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13FN2O3/c1-21-14-8-10(2-7-13(14)19)9-17-18-15(20)11-3-5-12(16)6-4-11/h2-9,19H,1H3,(H,18,20)/b17-9+

InChI Key

HSLJCVFRPDQHIY-RQZCQDPDSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)F)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)F)O

Origin of Product

United States

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